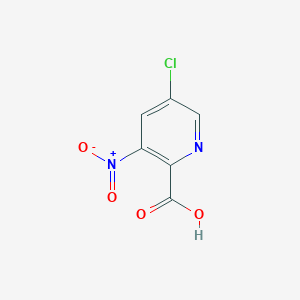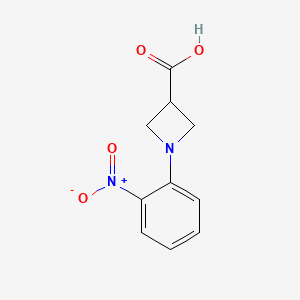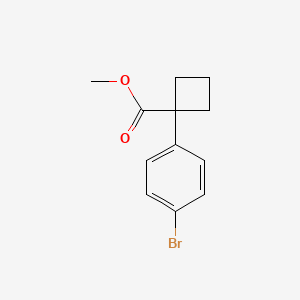
2,4-Dibrom-5-chlorpyridin
Übersicht
Beschreibung
2,4-Dibromo-5-chloropyridine is a useful research compound. Its molecular formula is C5H2Br2ClN and its molecular weight is 271.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dibromo-5-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-5-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
2,4-Dibrom-5-chlorpyridin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Biologische Forschung: This compound wird in der biologischen Forschung zur Synthese komplexer organischer Moleküle eingesetzt. Seine Reaktivität mit verschiedenen organischen Verbindungen macht es zu einem wertvollen Baustein in der pharmazeutischen Chemie, insbesondere bei der Entwicklung neuer Medikamente.
Materialwissenschaften: In den Materialwissenschaften kann diese Verbindung verwendet werden, um neuartige Materialien mit bestimmten Eigenschaften zu schaffen, wie z. B. erhöhte Hitze- oder Korrosionsbeständigkeit. Seine Brom- und Chloratome können an Reaktionen beteiligt sein, die zur Bildung neuer Polymere oder Beschichtungen führen.
Chemische Synthese: Diese Verbindung ist ein Schlüsselzwischenprodukt in chemischen Syntheseprozessen. Sie kann einer weiteren Halogenierung, Kupplungsreaktionen oder Substitutionen unterzogen werden, um eine breite Palette von Derivaten mit potenziellen Anwendungen in verschiedenen chemischen Industrien zu erhalten.
Chromatographie: In der Chromatographie könnte this compound aufgrund seiner eindeutigen chemischen Struktur als Standard- oder Referenzverbindung verwendet werden. Es kann bei der Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen helfen.
Analytische Chemie: Analytische Chemiker können this compound als Reagenz oder Katalysator in analytischen Verfahren verwenden, um andere Substanzen aufgrund seiner reaktiven Halogengruppen nachzuweisen oder zu messen.
Computerchemie: Die Struktur von this compound kann in Programmen der Computerchemie verwendet werden, um Molekulardynamik zu simulieren und Stereochemie, Isomerie, Hybridisierung und Orbitale zu verstehen .
Wirkmechanismus
Target of Action
It is known that halogenated pyridines like 2,4-dibromo-5-chloropyridine are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
The mode of action of 2,4-Dibromo-5-chloropyridine involves its interaction with other reactants in a chemical reaction. For instance, in Suzuki–Miyaura cross-coupling reactions, the compound can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .
Biochemical Pathways
In the context of organic synthesis, the compound can participate in various reactions that lead to the formation of new carbon-carbon bonds .
Result of Action
The result of the action of 2,4-Dibromo-5-chloropyridine is the formation of new compounds through chemical reactions. In a Suzuki–Miyaura cross-coupling reaction, for example, it can contribute to the formation of biaryl compounds .
Biochemische Analyse
Biochemical Properties
2,4-Dibromo-5-chloropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in halogenation and dehalogenation processes. The compound’s bromine and chlorine atoms can participate in nucleophilic substitution reactions, making it a valuable reagent in synthetic organic chemistry. Additionally, 2,4-Dibromo-5-chloropyridine can act as an inhibitor for certain enzymes, thereby affecting biochemical pathways .
Cellular Effects
The effects of 2,4-Dibromo-5-chloropyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism. Furthermore, 2,4-Dibromo-5-chloropyridine has been shown to affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 2,4-Dibromo-5-chloropyridine exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound’s halogen atoms play a crucial role in these interactions, as they can form halogen bonds with amino acid residues in proteins. Additionally, 2,4-Dibromo-5-chloropyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dibromo-5-chloropyridine change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term studies have shown that 2,4-Dibromo-5-chloropyridine can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2,4-Dibromo-5-chloropyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 2,4-Dibromo-5-chloropyridine can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes .
Metabolic Pathways
2,4-Dibromo-5-chloropyridine is involved in several metabolic pathways, particularly those related to halogenation and dehalogenation. It interacts with enzymes such as halogenases and dehalogenases, which facilitate the incorporation or removal of halogen atoms in organic molecules. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2,4-Dibromo-5-chloropyridine is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of 2,4-Dibromo-5-chloropyridine can influence its biochemical activity and its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 2,4-Dibromo-5-chloropyridine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .
Eigenschaften
IUPAC Name |
2,4-dibromo-5-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHLHPRWRPZIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















